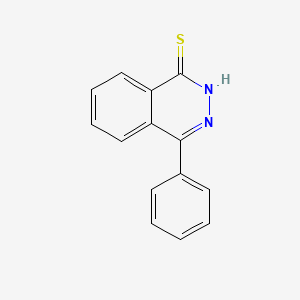

4-Phenyl-phthalazine-1-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Phenyl-phthalazine-1-thiol” is a chemical compound with the molecular formula C14H10N2S and a molecular weight of 238.31 . It is typically used for research purposes .

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes “4-Phenyl-phthalazine-1-thiol”, has been explored in various studies . One approach involves the reaction of phthalic anhydride, hydrazine hydrate, dimedone, and different aldehydes under solvent-free conditions . Another method involves the use of a novel inorganic-monosaccharide nanohybrid synthesized through coating the nickel–zinc ferrite (NZF) core by silica and subsequent functionalization with galactose .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-phthalazine-1-thiol” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-phthalazine-1-thiol” have been studied in the context of thiol-ene “click” reactions . These reactions, which can be both radical-mediated and base/nucleophile-initiated, are noted for their versatility and potential in polymer and materials synthesis .

Aplicaciones Científicas De Investigación

Chemotherapeutic Research

4-Phenyl-phthalazine-1-thiol: has garnered interest due to its potential chemotherapeutic applications. Studies have shown that phthalazine derivatives can be synthesized and investigated for their antihyperglycemic, antihyperlipidemic, and antibacterial activities . This compound could be a crucial player in the development of new treatments for chronic diseases like diabetes, where it may help regulate glucose and lipid levels in the blood.

Antibacterial Activity

The antibacterial properties of phthalazine derivatives, including 4-Phenyl-phthalazine-1-thiol , are significant. Research indicates that these compounds exhibit high activity against Gram-positive bacteria, which could lead to the development of new antibacterial agents . This application is particularly relevant in the face of rising antibiotic resistance.

Proteomics Research

In proteomics, 4-Phenyl-phthalazine-1-thiol is used as a reagent for various biochemical applications. Its molecular structure allows it to interact with proteins, which can be useful in understanding protein function and in the identification of biomarkers for diseases .

Organic Synthesis Intermediates

The phthalazine nucleus of 4-Phenyl-phthalazine-1-thiol makes it a valuable intermediate in organic synthesis. It can be used to create a wide range of compounds, including those with potential pharmacological effects .

Lipid Metabolism Studies

Given its impact on lipid profiles, 4-Phenyl-phthalazine-1-thiol can be used in scientific studies to explore lipid metabolism. This could have implications for understanding and treating conditions associated with dyslipidemia .

Diabetes Mellitus Research

The compound’s role in lowering glucose levels makes it a candidate for diabetes research. It could be used to study the effects of chemical derivatization of phthalazine on glucose and lipid-lowering activities, providing insights into new therapeutic approaches for diabetes mellitus .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Phthalazine derivatives, which include 4-phenyl-phthalazine-1-thiol, have been reported as potent inhibitors of vegfr-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in angiogenesis, the process of new blood vessel formation, which is critical in various physiological and pathological conditions.

Mode of Action

It is known that phthalazine derivatives can inhibit vegfr-2 This inhibition likely involves the compound binding to the active site of the enzyme, thereby preventing its normal function

Biochemical Pathways

Given its potential role as a vegfr-2 inhibitor, it can be inferred that it may affect the vegf signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of new blood vessel formation, which is a strategy often employed in cancer therapy.

Result of Action

As a potential vegfr-2 inhibitor, it can be inferred that its action may result in the inhibition of angiogenesis . This could potentially lead to the suppression of tumor growth in cancerous conditions, given the critical role of angiogenesis in tumor development and progression.

Propiedades

IUPAC Name |

4-phenyl-2H-phthalazine-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCRPTIUWPVUQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350560 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35392-60-0 |

Source

|

| Record name | 4-Phenyl-phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)

![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester](/img/structure/B1361254.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)